molecular formula C14H15Cl2NO2 B2596857 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone CAS No. 1421469-34-2

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone

Cat. No.: B2596857
CAS No.: 1421469-34-2
M. Wt: 300.18
InChI Key: JJQNSHDZYIRDOH-UHFFFAOYSA-N
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Description

3-Oxa-9-azabicyclo[331]nonan-9-yl(2,4-dichlorophenyl)methanone is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone stands out due to its combination of a bicyclic core with a dichlorophenyl group, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO2/c15-9-4-5-12(13(16)6-9)14(18)17-10-2-1-3-11(17)8-19-7-10/h4-6,10-11H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQNSHDZYIRDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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